![molecular formula C10H7NO5 B15205791 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde is a heterocyclic compound that features a benzoxazole core with carboxy and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde typically involves the reaction of 2-aminophenol with suitable aldehydes under controlled conditions. One common method includes the use of thiourea and methyl chloroacetate in methanol under reflux conditions . The reaction proceeds through the formation of benzoxazole intermediates, which are then further functionalized to introduce the carboxy and aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxylic acid.
Reduction: 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The benzoxazole core is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxylic acid
Comparison: In contrast, compounds like 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile and 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxylic acid lack the aldehyde group, limiting their reactivity and range of applications .
Propriétés
Formule moléculaire |
C10H7NO5 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-(6-formyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-4-5-1-2-6-7(3-5)16-9(11-6)8(13)10(14)15/h1-4,8,13H,(H,14,15) |
Clé InChI |
ZZTSYGWHMCTOMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)OC(=N2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)

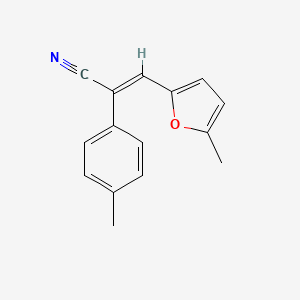
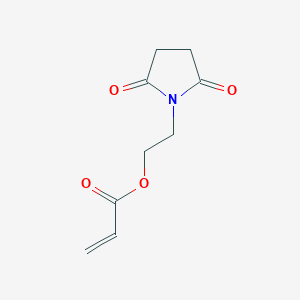

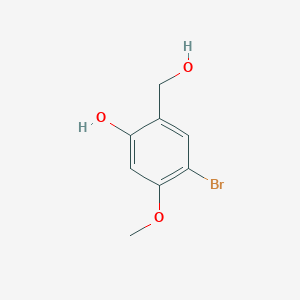
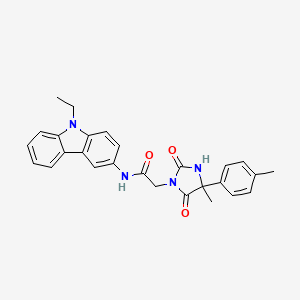

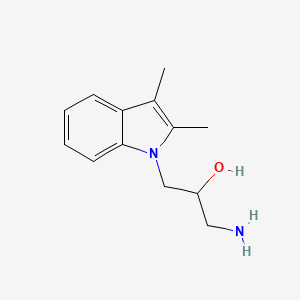

![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
